
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide” is a chemical compound with the molecular formula C18H24FN3O6S . It is also known as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate .
Molecular Structure Analysis
The predicted topology of each protomer consists of an amphipathic helix followed by three transmembrane helices . The InChI key for this compound is HQQSBEDKMRHYME-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 429.47 . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Research conducted by Chupakhin et al. (1992) explored the reactions of N-Aminoquinolones with ketones, leading to the synthesis of tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids (Chupakhin et al., 1992).
Antibacterial Activities
- Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, showing potent in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
- Chu et al. (1991) synthesized and tested the antibacterial activities of enantiomers of temafloxacin hydrochloride, which is a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents (Chu et al., 1991).
Corrosion Inhibition
- About et al. (2020) studied 8-hydroxyquinoline analogs as effective corrosion inhibitors for steel in acidic environments, highlighting the potential industrial applications of these compounds (About et al., 2020).
Molecular Structure and Properties
- Miranda-Calderón et al. (2014) investigated the molecular structure of Enrofloxacin hydrochloride dihydrate, providing insights into the structural characteristics of quinoline derivatives (Miranda-Calderón et al., 2014).
Synthesis of Novel Compounds
- Rádl and Kovářová (1991) focused on the synthesis of novel quinolone compounds through various chemical reactions, demonstrating the versatility of quinolone derivatives in chemical synthesis (Rádl & Kovářová, 1991).
Development of Specific Immunoassays
- Tochi et al. (2016) developed a monoclonal antibody for specific immunoassays to detect Enrofloxacin in foods of animal origin, highlighting the application of quinolone derivatives in food safety and quality control (Tochi et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to inhibit topoisomerase , an enzyme that alters the supercoiled form of DNA necessary for replication and transcription .
Mode of Action
Based on its structural similarity to other quinolone derivatives, it may interact with its targets by intercalating into the dna-double helix, disrupting dna replication and transcription .
Biochemical Pathways
By inhibiting topoisomerase, it could potentially disrupt dna replication and transcription, affecting various downstream cellular processes .
Pharmacokinetics
It is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
As a potential topoisomerase inhibitor, it could lead to the inhibition of dna replication and transcription, potentially leading to cell death .
Action Environment
It is sensitive to light , which could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-3-21-10-12(17(19)24)16(23)11-8-13(18)15(9-14(11)21)22-6-4-20(2)5-7-22/h8-10H,3-7H2,1-2H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUQBSOOVVMKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)

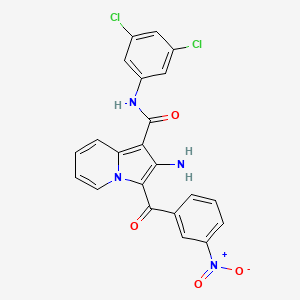
![N-(5-methylisoxazol-3-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2869939.png)
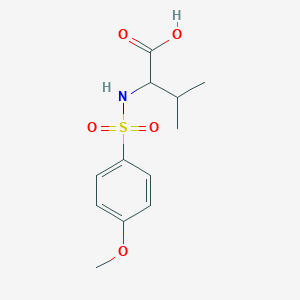

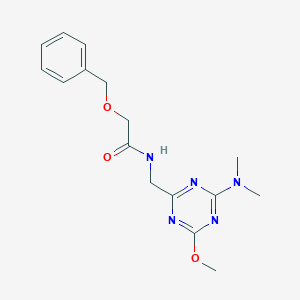
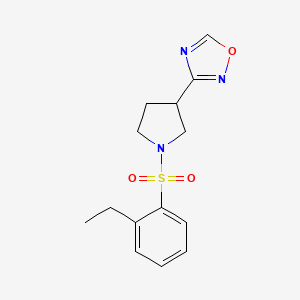
![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)
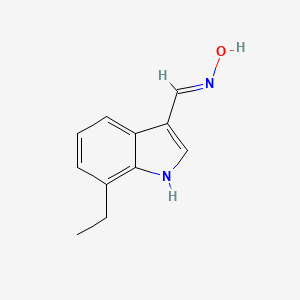


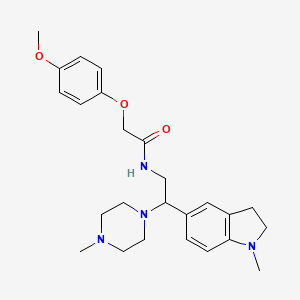
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)